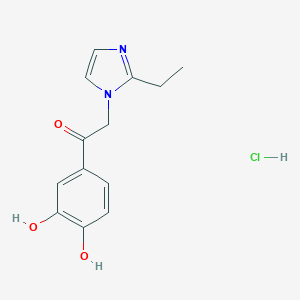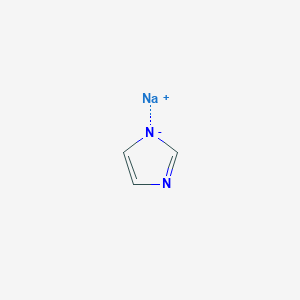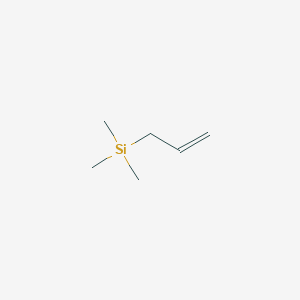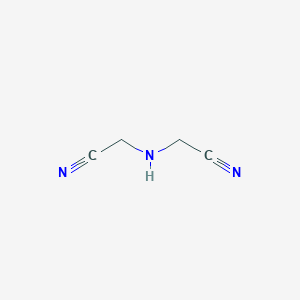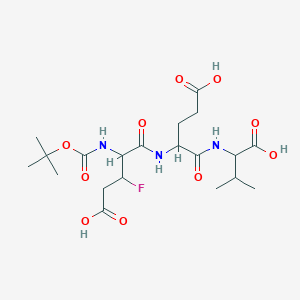
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, also known as Boc-3-F-Glu-Glu-Val-OH, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is a derivative of the natural amino acids glutamic acid and valine, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH involves its ability to inhibit the activity of certain enzymes. Specifically, this peptide has been shown to inhibit the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can prevent the degradation of certain proteins, leading to their accumulation in cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH are largely dependent on its mechanism of action. By inhibiting the proteasome, this peptide can affect various cellular processes, including protein degradation, cell cycle progression, and apoptosis. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments is its ability to mimic the binding site of certain proteins, making it a useful tool for studying protein-protein interactions. Additionally, the synthesis of this peptide is relatively straightforward, making it readily available for use in research studies. However, one limitation of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is its potential toxicity, as it can accumulate in cells and inhibit the proteasome, leading to cellular dysfunction.
Direcciones Futuras
There are numerous future directions for the use of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory disorders. Additionally, this peptide could be used as a tool for studying the role of the proteasome in cellular processes, as well as in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research.
Conclusion
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide can be synthesized using various methods, and it has been shown to inhibit the activity of the proteasome, leading to various biochemical and physiological effects. While there are advantages and limitations to using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments, its potential applications in scientific research are numerous, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most commonly used method for synthesizing peptides, including t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH. This method involves the stepwise addition of protected amino acids to a growing peptide chain immobilized on a solid support. The peptide chain is then cleaved from the support and deprotected to yield the final product.
Aplicaciones Científicas De Investigación
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used in scientific research for various applications, including drug discovery and development, as well as in the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used as a tool to study the binding interactions between proteins, as it can mimic the binding site of certain proteins.
Propiedades
Número CAS |
127708-86-5 |
|---|---|
Nombre del producto |
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine |
Fórmula molecular |
C20H32FN3O10 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
5-[[4-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxobutan-2-yl]amino]-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32FN3O10/c1-9(2)14(18(31)32)23-16(29)11(6-7-12(25)26)22-17(30)15(10(21)8-13(27)28)24-19(33)34-20(3,4)5/h9-11,14-15H,6-8H2,1-5H3,(H,22,30)(H,23,29)(H,24,33)(H,25,26)(H,27,28)(H,31,32) |
Clave InChI |
WMXSCEWEQNQDLH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
Sinónimos |
Boc-3F-Glu-Glu-Val t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, erythro isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



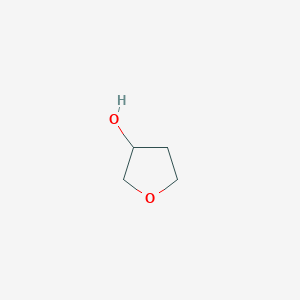
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
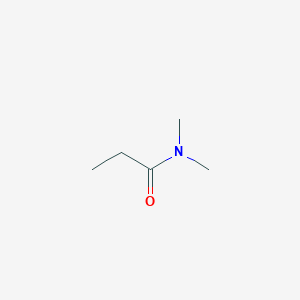
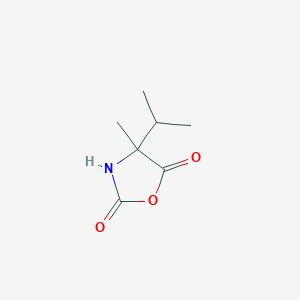
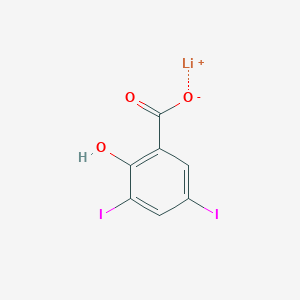
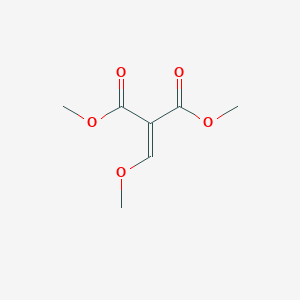
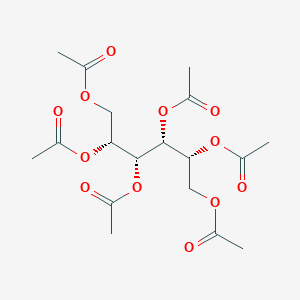
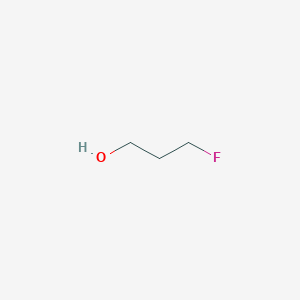
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
